3,3-Diaminobenzidine Tetrahydrochloride Hydrate
Overview
Description
3,3-Diaminobenzidine Tetrahydrochloride Hydrate is an organic compound commonly used as a peroxidase substrate in various biochemical applications. It is known for its role in immunoblotting and immunohistochemical staining techniques, where it serves as a chromogen for detecting antigen-antibody complexes . The compound is also utilized in histological staining to measure peroxidase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Diaminobenzidine Tetrahydrochloride Hydrate is synthesized by treating 3,3’-dichlorobenzidine with ammonia in the presence of a copper catalyst at high temperature and pressure, followed by an acidic workup . An alternative synthesis route involves the diacylation of benzidine with acetic anhydride under basic conditions, followed by nitration with nitric acid, saponification, and reduction with hydrochloric acid and iron .
Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3-Diaminobenzidine Tetrahydrochloride Hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound reacts with peroxidase in the presence of hydrogen peroxide to form a visible insoluble product.
Reduction: The reduction of dinitrobenzidine with hydrochloric acid and iron produces 3,3-Diaminobenzidine.
Substitution: The compound can undergo substitution reactions with various electrophiles under appropriate conditions.
Major Products: The major product formed from the oxidation reaction with peroxidase is a visible insoluble product, which is used for staining purposes . The reduction reaction yields 3,3-Diaminobenzidine from dinitrobenzidine .
Scientific Research Applications
3,3-Diaminobenzidine Tetrahydrochloride Hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Diaminobenzidine Tetrahydrochloride Hydrate involves its interaction with peroxidase enzymes. When the compound reacts with peroxidase in the presence of hydrogen peroxide, it forms a visible insoluble product. This reaction is used to visualize the presence of antigens or antibodies in biological samples . The molecular targets include peroxidase enzymes, and the pathways involved are related to the enzymatic activity of peroxidase .
Comparison with Similar Compounds
- 3,3’,4,4’-Tetraaminobiphenyl Tetrahydrochloride
- 3,3’,5,5’-Tetramethylbenzidine
Comparison: 3,3-Diaminobenzidine Tetrahydrochloride Hydrate is unique in its high sensitivity and specificity as a peroxidase substrate. Compared to similar compounds like 3,3’,4,4’-Tetraaminobiphenyl Tetrahydrochloride and 3,3’,5,5’-Tetramethylbenzidine, it provides more distinct and visible staining, making it a preferred choice in immunohistochemistry and immunoblotting applications .
Biological Activity
3,3-Diaminobenzidine tetrahydrochloride hydrate (DAB) is a widely utilized compound in biological research, particularly known for its role as a chromogen in immunohistochemistry and histological staining. This article delves into its biological activity, applications, and relevant research findings.
- Chemical Formula : C₁₂H₁₈Cl₄N₄O
- Molecular Weight : 378.125 g/mol
- CAS Number : 868272-85-9
- Melting Point : 300°C
DAB functions primarily as a substrate for peroxidase enzymes. In the presence of hydrogen peroxide, DAB is oxidized to form an insoluble brown precipitate, which can be visualized under a microscope. This property makes it invaluable for detecting peroxidase activity in various biological samples.
Applications in Research
- Histological Staining : DAB is extensively used to visualize peroxidase activity in tissues. It is particularly effective in identifying the presence of specific proteins through immunohistochemical techniques.
- Immunoblotting : DAB serves as a chromogen in western blotting, allowing researchers to detect target proteins after gel electrophoresis.
- Cell Culture Studies : It has been employed to study the activity of enzymes such as glutamate decarboxylase in rat cerebellar sections and to detect horseradish peroxidase on cultured cell surfaces .
Case Studies and Research Findings
- Neurodegenerative Disease Research : A study highlighted the use of DAB to assess mitochondrial enzyme activities in primate models treated with MPTP, a neurotoxin associated with Parkinson's disease. The research demonstrated significant changes in enzyme activities that were visualized using DAB staining, indicating its role in evaluating neurodegenerative processes .
- Apoptosis Studies : DAB has been utilized to investigate epithelial cell apoptosis related to early cataract formation. The staining technique allowed researchers to visualize apoptotic cells effectively .
- Fluorescence In Situ Hybridization (FISH) : DAB has been integrated into FISH protocols, enhancing the detection of nucleic acids within cells and tissues, thus broadening its application scope beyond traditional histochemistry .
Data Table: Summary of Biological Activities
Application Area | Description | Key Findings |
---|---|---|
Histological Staining | Visualization of peroxidase activity in tissues | Effective for detecting specific proteins |
Immunoblotting | Chromogen for western blotting | Enables protein detection post-electrophoresis |
Neurodegenerative Studies | Assessment of mitochondrial enzyme activities in disease models | Significant changes observed with DAB staining |
Apoptosis Detection | Visualization of apoptotic cells in cataract studies | Clear identification of cell death processes |
FISH | Detection of nucleic acids | Enhanced visualization capabilities |
Properties
IUPAC Name |
5-(4-aminophenyl)cyclohexa-2,4-diene-1,1,2-triamine;hydrate;tetrahydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.4ClH.H2O/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15,16)7-9;;;;;/h1-6H,7,13-16H2;4*1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJCVCLFWWSVFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC=C(C1(N)N)N)C2=CC=C(C=C2)N.O.Cl.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl4N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.